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Compound of Interest

Compound Name:
2-Amino-6-

(trifluoromethyl)benzothiazole

Cat. No.: B1301047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Amino-6-(trifluoromethyl)benzothiazole (CAS No: 777-12-8), a key intermediate in

pharmaceutical and materials science.[1][2] Due to the limited availability of published, raw

spectroscopic data for this specific compound, this document presents predicted values and

characteristic features based on the analysis of its chemical structure and comparison with

analogous compounds. This guide is intended to aid researchers in the identification,

characterization, and quality control of this molecule.

Molecular Structure and Properties
Molecular Formula: C₈H₅F₃N₂S[1]

Molecular Weight: 218.20 g/mol [1]

Melting Point: 120-124 °C[1][2]

Appearance: Solid[1][2]

Predicted Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 2-Amino-6-
(trifluoromethyl)benzothiazole. These predictions are based on established principles of

spectroscopy and data from structurally related benzothiazole derivatives.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons

and the amine group. The trifluoromethyl group will influence the chemical shifts of the adjacent

aromatic protons.

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~ 7.8 - 8.0 s 1H H-4

~ 7.5 - 7.7 d 1H H-5

~ 7.3 - 7.5 d 1H H-7

~ 7.2 (broad) s (broad) 2H -NH₂

Predicted for a solution in DMSO-d₆.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

The presence of the trifluoromethyl group and the heterocyclic ring will result in a range of

chemical shifts.
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Chemical Shift (δ) (ppm) Assignment

~ 168 C-2 (C=N)

~ 152 C-8 (C-S)

~ 135 C-9 (C-N)

~ 128 (q) -CF₃

~ 125 C-6

~ 123 C-4

~ 121 C-5

~ 118 C-7

Predicted for a solution in DMSO-d₆. The CF₃ carbon will appear as a quartet due to coupling

with the fluorine atoms.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amine group, the aromatic

ring, and the trifluoromethyl group.

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H stretching (asymmetric

and symmetric) of -NH₂

3100 - 3000 Weak Aromatic C-H stretching

~ 1640 Strong
C=N stretching of the thiazole

ring

1600 - 1450 Medium Aromatic C=C stretching

1350 - 1100 Strong C-F stretching of -CF₃

~ 820 Strong
Aromatic C-H out-of-plane

bending
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Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation

pattern will provide structural information.

m/z Interpretation

218 Molecular ion peak [M]⁺

199 Loss of F

191 Loss of HCN from the thiazole ring

149 Loss of CF₃

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-
(trifluoromethyl)benzothiazole in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Typical parameters include a pulse angle of 90°, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically

required compared to ¹H NMR.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample

with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle

until a fine, uniform powder is obtained.[3] Press the powder into a thin, transparent pellet

using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and record the sample spectrum. The spectrum is

typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: For direct infusion, dissolve a small amount of the sample in a suitable

volatile solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL.[4] For

techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized

before ionization.

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI) is used.

Data Acquisition: The sample is introduced into the ion source, where it is ionized. The

resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer

and detected.[5] High-resolution mass spectrometry (HRMS) can be used for accurate mass

determination to confirm the elemental composition.[6]

Visualized Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the

relationship between different spectroscopic techniques for structural elucidation.
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General workflow for spectroscopic analysis.
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Spectroscopic Techniques Provided Information
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Logic of structural elucidation using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1301047#spectroscopic-data-nmr-ir-
mass-spec-of-2-amino-6-trifluoromethyl-benzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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